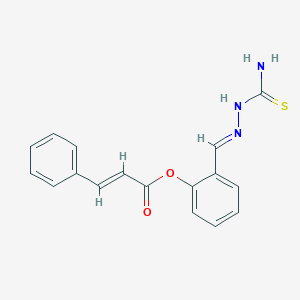

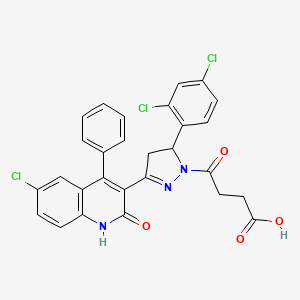

2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate

Overview

Description

The compound “2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate” is a derivative of cinnamic acid, specifically a cinnamate . Cinnamic acid is a natural organic acid in plants with high safety and a variety of pharmacological activities . It’s worth noting that the specific compound you’re asking about doesn’t have much information available online, so the details provided here are based on its closest known relatives, methyl cinnamate and ethyl cinnamate.

Synthesis Analysis

The synthesis of cinnamamides, which are derivatives of cinnamic acid, has been achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . Another method involves the electro-oxidative synthesis of methyl cinnamate derivatives using the Heck reaction model .Molecular Structure Analysis

The molecular structure of cinnamates, like methyl cinnamate, consists of a phenyl group attached to a propenoic acid ester . The specific structure of “2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate” isn’t available in the retrieved data.Chemical Reactions Analysis

Cinnamamides can be synthesized from methyl cinnamates and phenylethylamines . Additionally, methyl cinnamate derivatives can be synthesized via an electro-oxidative process using the Heck reaction model .Physical And Chemical Properties Analysis

Methyl cinnamate, a related compound, has a molecular weight of 162.1852 . Its physical properties include a boiling point of 261.9±0.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm^3, and a flash point of 141.3±9.9 °C .Scientific Research Applications

Synthesis and Chemical Properties

- Palladium-Catalyzed Synthesis : 2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate, closely related to methyl cinnamate, can be synthesized through palladium-catalyzed reactions. These methods involve the carbomethoxylation of styrene using palladium salts, indicating potential in synthetic chemistry applications (Cometti & Chiusoli, 1979).

Biological and Medicinal Research

Anticancer Properties : Cinnamic acid derivatives, including those structurally similar to the subject compound, have shown promise in anticancer research. The unique chemical structure of these compounds, particularly the 3-phenyl acrylic acid functionality, opens avenues for their use as antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Catalytic Applications in Green Chemistry : Compounds with carbamoyl and cinnamic acid functionalities have been used as catalysts in various green chemistry applications, including the synthesis of biologically active compounds. This highlights their potential in eco-friendly and sustainable chemical processes (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Biochemical Interactions and Mechanisms

- Inhibition of Adipocyte Differentiation : Methyl cinnamate, closely related to the subject compound, has been studied for its role in inhibiting adipocyte differentiation. This suggests potential applications in studying and possibly treating conditions related to adipogenesis and fat metabolism (Chen et al., 2012).

Enzymatic and Molecular Interactions

- Interaction with Enzymes : Studies on methyl phenylalkanoates, which are structurally related to 2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate, have been used to probe the active sites of esterases. This research contributes to our understanding of enzyme-substrate interactions at a molecular level (Kroon, Faulds, Brézillon, & Williamson, 1997).

Biotechnological Applications

- Biosynthesis in Plants : Methyl (E)-cinnamate, similar to the compound , is a specialized metabolite in various plants, and its biosynthesis involves specific enzymes like cinnamic acid methyltransferase. Understanding this process has implications for biotechnological applications in plant biochemistry and agriculture (Zhang et al., 2019).

Safety and Hazards

Methyl cinnamate is moderately toxic by ingestion, with an oral LD50 for rats of 2610 mg/kg . It is combustible as a liquid, and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety data sheets recommend avoiding contact with skin and eyes, and avoiding breathing vapors or mists .

Mechanism of Action

Biochemical Pathways

It’s worth noting that cinnamic acid, a related compound, plays a central role in plant secondary metabolism, providing precursors for various phenylpropanoid compounds . Whether 2-((E)-(2-carbamothioylhydrazono)methyl)phenyl cinnamate interacts with similar pathways is a topic for future research.

Result of Action

Some studies suggest that related compounds may have cardioprotective effects by preventing vasoconstriction and reducing the risk of complications of hypertension .

properties

IUPAC Name |

[2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c18-17(23)20-19-12-14-8-4-5-9-15(14)22-16(21)11-10-13-6-2-1-3-7-13/h1-12H,(H3,18,20,23)/b11-10+,19-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFVRRPSMGUBNV-OFAWCBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801331442 | |

| Record name | [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676494 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

326882-66-0 | |

| Record name | [2-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801331442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2593947.png)

![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2593948.png)

![3-[(2E)-3-(3-bromophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2593949.png)

![2-bromo-6-methyl-N-[1-(2-methylpropanoyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2593952.png)

![2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/no-structure.png)

![2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid](/img/structure/B2593955.png)

![N-[[3-Methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2593957.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-4aH-pyrido[2,3-d]pyrimidin-1-ium-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2593959.png)

![1-[2-(4-Methoxyphenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2593967.png)